6-Cyclohexylfulvene

Description

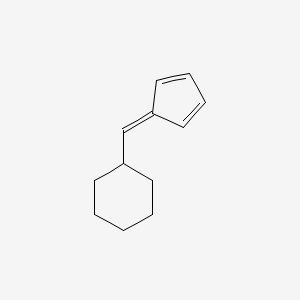

6-Cyclohexylfulvene (C${11}$H${14}$) is a substituted fulvene characterized by a cyclohexyl group at the 6-position of the cyclopentadienyl ring (Figure 1). Fulvenes, formally derived from cyclopentadiene via ketone condensation, are highly versatile in coordination chemistry and catalysis due to their tunable electronic and steric properties .

Synthesis: this compound is synthesized by condensing cyclopentadiene with cyclohexyl ketone in the presence of sodium ethoxide (NaOEt) in ethanol . This method is analogous to the preparation of other 6,6-disubstituted fulvenes, such as 6,6-dimethylfulvene and 6,6-diphenylfulvene, which share similar reaction pathways but vary in ketone precursors .

Applications: This compound is notable in transition metal catalysis, particularly in olefin and diene polymerization, where substituents like cyclohexyl enhance steric bulk and modulate catalytic activity .

Properties

Molecular Formula |

C12H16 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

cyclopenta-2,4-dien-1-ylidenemethylcyclohexane |

InChI |

InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h4-5,8-11H,1-3,6-7H2 |

InChI Key |

JZLAYHCMSHSZKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=C2C=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Fulvene Derivatives

Table 1: Comparative Analysis of 6-Substituted Fulvenes

Spectroscopic and Stability Comparisons

Substituents significantly influence spectroscopic signatures and stability:

Infrared (IR) Spectroscopy :

- 6-Methyl-6-benzoylfulvene (Table XVIII, ): C=O stretching at 1680 cm$^{-1}$ and aromatic C–H bends at 700–750 cm$^{-1}$.

- This compound : Absence of carbonyl peaks but distinct C–H stretches for cyclohexyl (2850–2950 cm$^{-1}$) .

Nuclear Magnetic Resonance (NMR) :

- 6,6-Dimethylfulvene : Singlets for methyl protons at δ 1.93 (Table XVII, ).

- 6-Phenylfulvene : Aromatic protons resonate at δ 7.04–7.42 (Table XVIII, ).

- This compound : Cyclohexyl protons appear as multiplets at δ 1.2–2.1, with olefinic protons near δ 6.8 .

Thermal Stability :

Catalytic Performance in Polymerization

The electronic and steric profiles of substituents critically impact catalytic activity in metal complexes:

- Electron-Donating Groups (e.g., methyl) : Increase electron density at the metal center, enhancing polymerization rates but risking over-stabilization .

- Electron-Withdrawing Groups (e.g., CF$_3$) : Reduce activity but improve control over polymer molecular weight .

- Bulky Substituents (e.g., cyclohexyl, adamantyl) : Improve stereoselectivity in polyolefin synthesis by shielding the metal center .

Example: this compound-based catalysts show higher selectivity for isotactic polypropylene compared to 6-methylfulvene analogs, albeit with slightly reduced turnover frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.